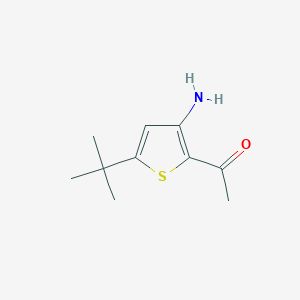

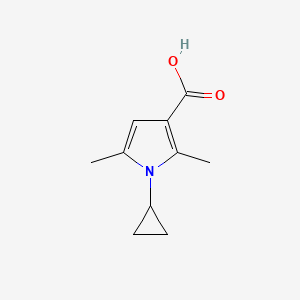

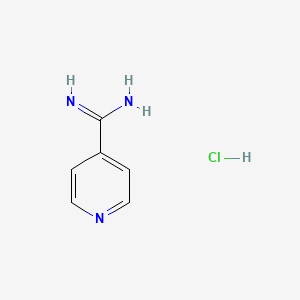

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

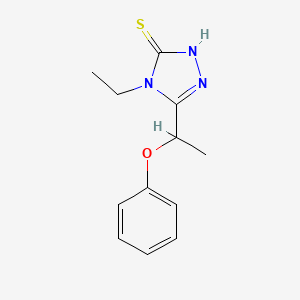

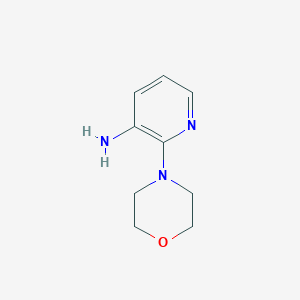

The compound "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and importance in organic chemistry. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and biological applications .

Synthesis Analysis

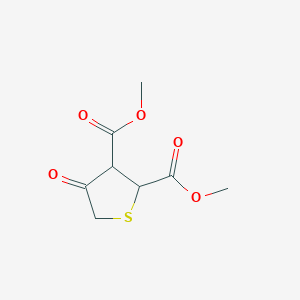

The synthesis of triazole derivatives typically involves cyclization reactions, as seen in the synthesis of a basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of ethyl 4-(2-phenoxyethyl)-1,2,4-triazol-3-one, a closely related compound, was performed using Williamson synthesis, reductive amination, amine formylation, and cyclization from various starting materials . These methods suggest potential pathways for the synthesis of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a similar compound were calculated using density functional theory (DFT) and showed good agreement with experimental values . Such computational methods could be applied to analyze the molecular structure of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases and reactions with alkyl, benzyl, and phenacyl halides to synthesize S-substituted derivatives . These reactions are indicative of the chemical versatility of triazole compounds and could be relevant to the chemical behavior of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied to understand their potential applications. For example, the antioxidative activity of certain S-substituted triazole derivatives was evaluated, with some compounds showing significant activity . Additionally, the solubility, melting points, and structural confirmation through NMR spectroscopy and chromatographic methods are typical properties analyzed for these compounds . These studies provide a foundation for assessing the properties of "4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol".

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis and Urease Inhibition : This compound and its derivatives have been synthesized and evaluated for urease inhibitory and anti-proliferative activities. One derivative showed significant urease inhibition, suggesting potential for further study in related fields (Ali et al., 2022).

Antimicrobial Activity : Novel derivatives of 1,2,4-triazole-3-thiols, which include structures similar to 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been prepared and evaluated for antimicrobial activity, with several compounds exhibiting moderate to good antimicrobial properties (Martin, 2020).

Chemical Properties and Potential Applications

Spectroscopic and Electronic Properties : Studies on related triazole compounds have explored their photophysical properties, including spectroscopic, electronic, and luminescent characteristics, which could be relevant for applications in materials science or photophysics (Nadeem et al., 2017).

Nonlinear Optical Properties : Certain triazole derivatives have been found to have nonlinear optical properties, suggesting potential use in optical materials or devices (Nadeem et al., 2017).

Potential in Cancer Research

- Antitumor Properties : Some 1,2,4-triazole-3-thiol derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating potential for development as antitumor agents (Šermukšnytė et al., 2022).

Additional Applications

DNA Methylation Inhibition : Some 1,2,4-triazole-3-thiol derivatives have been studied for their effect on tumor DNA methylation, a key process in cancer development and progression (Hovsepyan et al., 2018).

Supramolecular Synthons : Research on the crystal structures and interaction patterns in triazole compounds has provided insights into supramolecular synthons, which could inform the design of new materials or pharmaceuticals (Saeed et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9(2)16-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQLIRYLDUFNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387945 | |

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

403990-82-9 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403990-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)